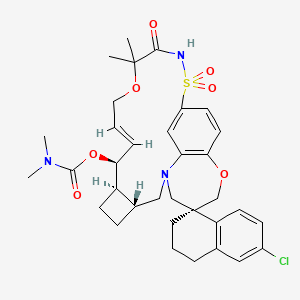
(E)-Mcl-1 inhibitor 7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Mcl-1 inhibitor 7 is a potent inhibitor of the myeloid cell leukemia-1 (Mcl-1) protein, which is part of the B-cell lymphoma-2 (Bcl-2) family. This compound has shown significant potential in cancer research due to its ability to inhibit Mcl-1 with a Ki value of less than 1 nM and an IC50 value of less than 500 nM . The inhibition of Mcl-1 is crucial as it plays a role in the survival of cancer cells, making this compound a promising candidate for cancer therapy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Mcl-1 inhibitor 7 involves multiple steps, starting with the preparation of spiro-sulfonamide derivativesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities. Quality control measures would be essential to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
(E)-Mcl-1 inhibitor 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
(E)-Mcl-1 inhibitor 7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of Mcl-1 and its effects on various chemical pathways.
Biology: Employed in cell biology to understand the role of Mcl-1 in cell survival and apoptosis.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment, particularly in cancers where Mcl-1 is overexpressed.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting Mcl-1.
作用機序
(E)-Mcl-1 inhibitor 7 exerts its effects by binding to the Mcl-1 protein, thereby inhibiting its function. Mcl-1 is an anti-apoptotic protein that helps cancer cells evade programmed cell death. By inhibiting Mcl-1, this compound promotes apoptosis in cancer cells, making it a valuable compound in cancer research .
類似化合物との比較
Similar Compounds
Mcl-1 inhibitor 7: Another potent inhibitor of Mcl-1 with similar properties.
Bcl-2 inhibitors: Compounds that inhibit other members of the Bcl-2 family, such as Bcl-2 and Bcl-xL.
Uniqueness
(E)-Mcl-1 inhibitor 7 is unique due to its high specificity and potency in inhibiting Mcl-1. Its low Ki and IC50 values make it a highly effective inhibitor, distinguishing it from other compounds that may have off-target effects or lower potency .
特性
分子式 |
C34H42ClN3O7S |
|---|---|
分子量 |
672.2 g/mol |
IUPAC名 |
[(3R,6R,7S,8Z,22S)-7'-chloro-12,12-dimethyl-13,15,15-trioxospiro[11,20-dioxa-15λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene-22,4'-2,3-dihydro-1H-naphthalene]-7-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C34H42ClN3O7S/c1-33(2)31(39)36-46(41,42)25-11-14-30-28(18-25)38(20-34(21-43-30)15-5-7-22-17-24(35)10-13-27(22)34)19-23-9-12-26(23)29(8-6-16-44-33)45-32(40)37(3)4/h6,8,10-11,13-14,17-18,23,26,29H,5,7,9,12,15-16,19-21H2,1-4H3,(H,36,39)/b8-6-/t23-,26+,29-,34-/m0/s1 |
InChIキー |
BBDMFVGCKZAPPY-VHSMYAGPSA-N |
異性体SMILES |
CC1(C(=O)NS(=O)(=O)C2=CC3=C(C=C2)OC[C@]4(CCCC5=C4C=CC(=C5)Cl)CN3C[C@@H]6CC[C@H]6[C@H](/C=C\CO1)OC(=O)N(C)C)C |
正規SMILES |
CC1(C(=O)NS(=O)(=O)C2=CC3=C(C=C2)OCC4(CCCC5=C4C=CC(=C5)Cl)CN3CC6CCC6C(C=CCO1)OC(=O)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



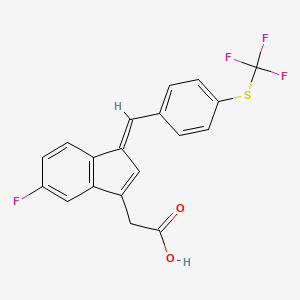
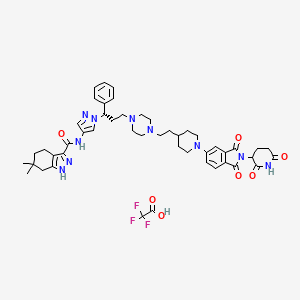
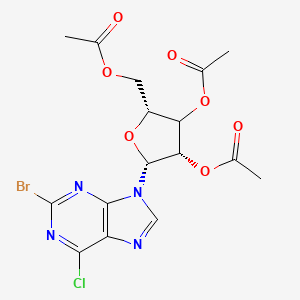

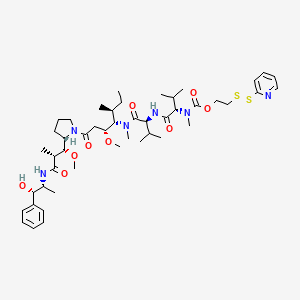
![[(2R,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B12390707.png)



![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B12390728.png)

![4-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12390746.png)

